
Methyl 3-hydroxy-4-iodobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-4-iodobutanoate: is an organic compound that belongs to the class of iodoalkyl esters It is characterized by the presence of a hydroxyl group and an iodine atom attached to a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-hydroxy-4-iodobutanoic acid+methanolacid catalystMethyl 3-hydroxy-4-iodobutanoate+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-hydroxy-4-iodobutanoate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form Methyl 3-hydroxy-4-iodobutanol.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 3-oxo-4-iodobutanoate.
Reduction: Formation of Methyl 3-hydroxy-4-iodobutanol.
Substitution: Formation of substituted butanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-hydroxy-4-iodobutanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its iodine content can be exploited for radiolabeling purposes in diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-4-iodobutanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxy-4-iodobenzoate
- Methyl 3-iodo-4-hydroxybenzoate
- Methyl 4-hydroxy-3-iodobenzoate
Comparison: Methyl 3-hydroxy-4-iodobutanoate is unique due to its butanoate ester structure, which differentiates it from benzoate esters. The presence of the iodine atom and hydroxyl group in the butanoate backbone provides distinct reactivity and properties compared to similar benzoate compounds. This uniqueness makes it valuable for specific synthetic and research applications where butanoate esters are preferred over benzoate esters.
Eigenschaften
CAS-Nummer |
828276-63-7 |
|---|---|
Molekularformel |
C5H9IO3 |
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
methyl 3-hydroxy-4-iodobutanoate |
InChI |
InChI=1S/C5H9IO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |
InChI-Schlüssel |
AMCCREBZBZYJDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(CI)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


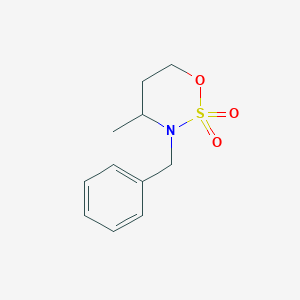
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
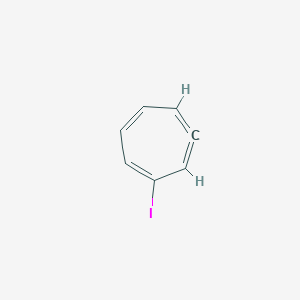
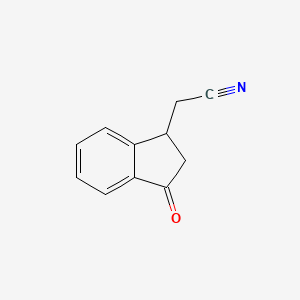
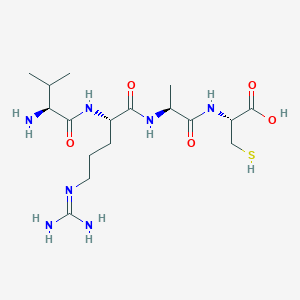
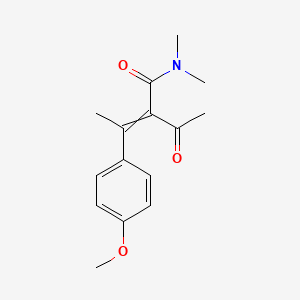
![2-{2-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]ethoxy}ethan-1-ol](/img/structure/B14209692.png)
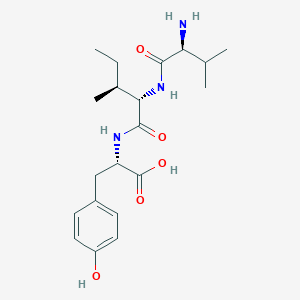
![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)
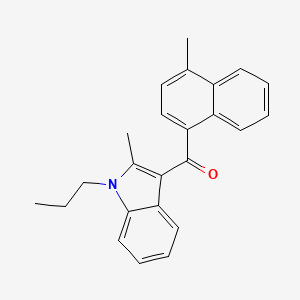
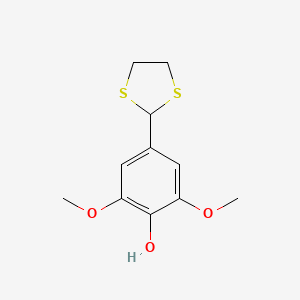
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14209738.png)
